molecular formula C21H20N6 B2922752 1-phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine CAS No. 338403-70-6

1-phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine

Cat. No.: B2922752
CAS No.: 338403-70-6
M. Wt: 356.433
InChI Key: RLPVOAFKNMFXGU-UHFFFAOYSA-N
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Description

1-Phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a piperazine ring with a triazolo[1,5-a]pyrimidine moiety, making it a versatile scaffold for various biological activities and chemical reactions.

Preparation Methods

The synthesis of 1-phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This method allows for the regioselective formation of the triazolo[1,5-a]pyrimidine ring. Industrial production methods often employ similar multicomponent reactions, optimizing conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-Phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine can be compared to other triazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of the piperazine and triazolo[1,5-a]pyrimidine rings, which confer distinct biological and chemical properties.

Biological Activity

1-Phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC19H20N6
IUPAC NameThis compound
SMILESCc1cnc(n1)c2c[nH]c(=N)nc2C(=O)NCCN(C)C
Molecular Weight320.40 g/mol

The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2). This compound acts as an inhibitor of CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the progression of the cell cycle in cancer cells, leading to reduced proliferation and potential apoptosis.

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For instance, a study evaluated various synthesized derivatives against different cancer cell lines and found that certain modifications enhanced cytotoxicity. In vitro assays showed IC50 values in the micromolar range for several derivatives against breast and lung cancer cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities. A series of tests against common pathogens revealed effective inhibition at relatively low concentrations . The mechanism appears to involve disruption of microbial cell wall synthesis.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory potential. Experimental models demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting a possible therapeutic role in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period. Flow cytometry analysis confirmed the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In another study assessing its antimicrobial properties, various derivatives were screened against Staphylococcus aureus and Candida albicans. The results showed that modifications to the phenyl ring enhanced activity against both pathogens compared to standard antibiotics .

Properties

IUPAC Name

7-phenyl-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-3-7-17(8-4-1)19-11-12-22-20-23-21(24-27(19)20)26-15-13-25(14-16-26)18-9-5-2-6-10-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPVOAFKNMFXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC=NC4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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